molecular formula C11H10ClN3O B15185525 2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- CAS No. 13166-58-0

2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl-

Cat. No.: B15185525
CAS No.: 13166-58-0
M. Wt: 235.67 g/mol
InChI Key: SWNNHOPKYJBFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- is a heterocyclic compound that features a pyrimidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-5-(4-chlorophenyl)-6-methyl- exhibits unique properties due to the presence of the pyrimidinone core and specific substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

13166-58-0

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-amino-5-(4-chlorophenyl)-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10ClN3O/c1-6-9(10(13)15-11(16)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H3,13,14,15,16)

InChI Key

SWNNHOPKYJBFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.